molecular formula C15H16ClNO3 B4897963 1-(3-chloro-2-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione

1-(3-chloro-2-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione

Cat. No. B4897963
M. Wt: 293.74 g/mol
InChI Key: GLTQZEPCDDBIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-2-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly known as rimonabant and has been studied for its effects on the endocannabinoid system in the body.

Mechanism of Action

The mechanism of action of rimonabant involves its antagonistic effects on the CB1 receptor. By blocking the CB1 receptor, rimonabant reduces the activity of the endocannabinoid system, which plays a role in regulating appetite, energy metabolism, and insulin sensitivity. This results in a reduction in food intake, body weight, and improved insulin sensitivity.
Biochemical and Physiological Effects:
Rimonabant has been shown to have various biochemical and physiological effects in animal models. These include a reduction in food intake, body weight, and adipose tissue mass. Rimonabant has also been shown to improve insulin sensitivity and glucose metabolism. Additionally, rimonabant has been shown to reduce inflammation and oxidative stress, which are associated with various metabolic disorders.

Advantages and Limitations for Lab Experiments

Rimonabant has several advantages for lab experiments, including its high purity and availability. However, there are also limitations to its use. Rimonabant has been shown to have potential side effects, including anxiety and depression, which may affect the interpretation of research results. Additionally, rimonabant has been shown to have species-specific effects, which may limit its applicability to human studies.

Future Directions

There are several future directions for rimonabant research. One area of focus is the development of more selective CB1 receptor antagonists that have fewer side effects. Another area of focus is the investigation of rimonabant's effects on other physiological systems, such as the immune system and the gut microbiome. Additionally, there is potential for rimonabant to be used in combination with other therapeutic agents for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Conclusion:
In conclusion, rimonabant is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. Its synthesis method has been optimized for high yield and purity, making it readily available for research purposes. Rimonabant has been shown to have various biochemical and physiological effects, including a reduction in food intake, body weight, and improved insulin sensitivity. While there are limitations to its use, there are also several future directions for rimonabant research, which may lead to the development of new therapeutic agents for the treatment of metabolic disorders.

Synthesis Methods

The synthesis of rimonabant involves the reaction of 3-chloro-2-methylbenzoic acid with 2,5-diketopiperazine in the presence of a base. The resulting intermediate is then reacted with tetrahydrofuran to yield rimonabant. This synthesis method has been optimized for high yield and purity, making rimonabant readily available for research purposes.

Scientific Research Applications

Rimonabant has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of focus has been its effects on the endocannabinoid system. Rimonabant acts as a selective antagonist of the cannabinoid type 1 receptor (CB1), which is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, rimonabant has been shown to reduce food intake, body weight, and improve insulin sensitivity in animal models.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-9-11(16)4-2-5-12(9)17-14(18)8-10(15(17)19)13-6-3-7-20-13/h2,4-5,10,13H,3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTQZEPCDDBIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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